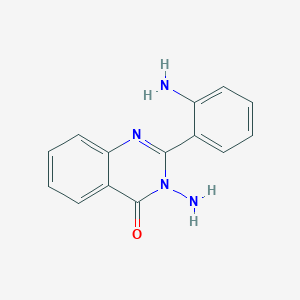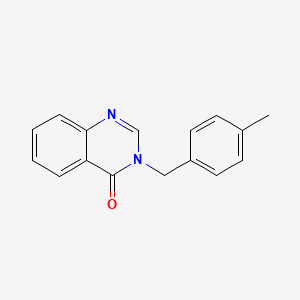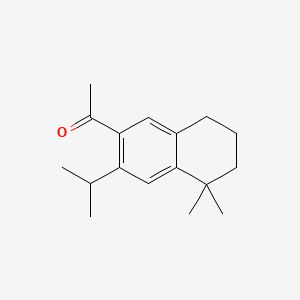![molecular formula C16H11NO2 B11864839 1,3-Dioxolo[4,5-g]quinoline, 6-phenyl- CAS No. 57489-86-8](/img/structure/B11864839.png)
1,3-Dioxolo[4,5-g]quinoline, 6-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenyl-[1,3]dioxolo[4,5-g]quinoline is a heterocyclic compound that features a quinoline core fused with a dioxole ring and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-[1,3]dioxolo[4,5-g]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of visible-light-induced radical bromination. For instance, ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate can be brominated using N-bromosuccinimide with a tungsten bulb as an initiator . This method yields the desired product with good efficiency.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 6-Phenyl-[1,3]dioxolo[4,5-g]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the quinoline core or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the quinoline or phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate yields ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate .
Aplicaciones Científicas De Investigación
6-Phenyl-[1,3]dioxolo[4,5-g]quinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 6-Phenyl-[1,3]dioxolo[4,5-g]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways. For instance, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.
Comparación Con Compuestos Similares
Quinoline: A simpler structure without the dioxole ring and phenyl group.
Phenylquinoline: Lacks the dioxole ring but contains the phenyl group.
Dioxoloquinoline: Contains the dioxole ring but lacks the phenyl group.
Uniqueness: 6-Phenyl-[1,3]dioxolo[4,5-g]quinoline is unique due to the combination of the quinoline core, dioxole ring, and phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
57489-86-8 |
|---|---|
Fórmula molecular |
C16H11NO2 |
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
6-phenyl-[1,3]dioxolo[4,5-g]quinoline |
InChI |
InChI=1S/C16H11NO2/c1-2-4-11(5-3-1)13-7-6-12-8-15-16(19-10-18-15)9-14(12)17-13/h1-9H,10H2 |
Clave InChI |
CGMFCRLSMYNYJO-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C3C(=C2)C=CC(=N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


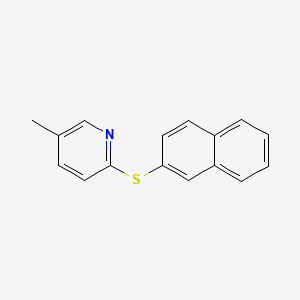


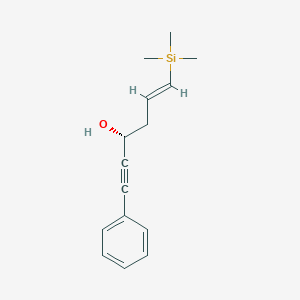
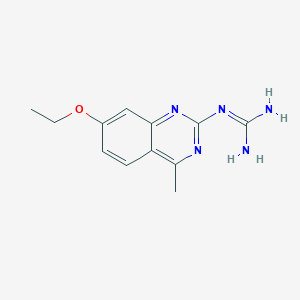

![1-(2,3-Dimethylnaphtho[1,2-b]thiophen-5-yl)ethan-1-one](/img/structure/B11864810.png)
![1'-Methyl-1'h,3'h-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B11864812.png)


![4-[(2-Methoxyphenyl)methyl]isoquinoline](/img/structure/B11864831.png)
